Urea, 1-methyl-1-(o-tolyl)-
Description
Urea, 1-methyl-1-(o-tolyl)-, is a substituted urea derivative characterized by a methyl group and an ortho-tolyl (2-methylphenyl) group attached to the urea nitrogen atoms. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.20 g/mol. This compound is synthesized via multi-step reactions starting from precursors such as 2-(o-tolyl)acetic acid or 1-(o-tolyl)ethanone, involving esterification, condensation, and bromination steps .
Properties
CAS No. |
20632-28-4 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-methyl-1-(2-methylphenyl)urea |
InChI |
InChI=1S/C9H12N2O/c1-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
IWYDNHDPJXFEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-methyl-1-(o-tolyl)- typically involves the reaction of o-toluidine with methyl isocyanate . The reaction is carried out under controlled conditions, usually at a temperature range of 40-45°C in a solvent like toluene . The reaction proceeds as follows:
o-Toluidine+Methyl isocyanate→Urea, 1-methyl-1-(o-tolyl)-
Industrial Production Methods: On an industrial scale, the production of Urea, 1-methyl-1-(o-tolyl)- follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
Urea derivatives typically undergo hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For 1-methyl-1-(o-tolyl)urea:
-
Acidic Hydrolysis :
Reaction with concentrated hydrochloric acid (HCl) cleaves the urea bond, producing o-toluidine (C₇H₉N) and methylamine (CH₃NH₂), with CO₂ as a byproduct . -
Basic Hydrolysis :
In NaOH, the reaction proceeds similarly but requires elevated temperatures (80–100°C).
Oxidation Reactions
The o-tolyl group undergoes oxidation at the methyl substituent:
-
Side-Chain Oxidation :
Potassium permanganate (KMnO₄) oxidizes the methyl group to a carboxylic acid under acidic conditions, yielding 1-methyl-1-(2-carboxyphenyl)urea. -
Aromatic Ring Oxidation :
Strong oxidants like chromium trioxide (CrO₃) may degrade the aromatic ring, forming quinone-like structures.
Substitution Reactions
The urea moiety participates in nucleophilic substitution:
-
Isocyanate Formation :
Treatment with phosgene (COCl₂) converts the urea to 1-methyl-1-(o-tolyl)isocyanate, a reactive intermediate for synthesizing carbamates or thioureas . -
Electrophilic Aromatic Substitution :
Nitration or sulfonation of the o-tolyl group occurs at the para position relative to the methyl group.
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the urea carbonyl to a methylene group, yielding 1-methyl-1-(o-tolyl)amine:
Complexation and Rearrangement
-
Hofmann Rearrangement :
Under alkaline conditions with bromine (Br₂), the urea undergoes Hofmann rearrangement to form 1-methyl-1-(o-tolyl)amine and CO₂ . -
Copper-Mediated Coupling :
Copper salts (e.g., CuOAc) facilitate coupling with amines or amides, forming unsymmetrical ureas .
Reactivity Comparison Table
Mechanistic Insights
-
Hydrolysis Mechanism : Protonation of the urea carbonyl enhances electrophilicity, enabling nucleophilic attack by water .
-
Oxidation Pathway : The methyl group oxidizes via radical intermediates, with MnO₂ acting as a sacrificial oxidant.
-
Copper-Mediated Coupling : Cu(I) facilitates isocyanide insertion and Mumm rearrangement, forming stable urea bonds .
Key Research Findings
-
Stability : The compound resists hydrolysis at neutral pH but degrades rapidly under strong acidic/basic conditions.
-
Functionalization : Electrophilic substitutions on the o-tolyl group are sterically hindered due to the adjacent methyl group.
-
Biological Relevance : Urea derivatives show antimicrobial activity, though specific data for this compound require further study .
Scientific Research Applications
Chemistry: Urea, 1-methyl-1-(o-tolyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. It has been found to exhibit antimicrobial properties, making it a candidate for the development of new antibiotics .
Medicine: The compound’s potential as an antimicrobial agent has led to its investigation in the treatment of bacterial and fungal infections. Its ability to inhibit specific enzymes makes it a promising candidate for drug development .
Industry: In the industrial sector, Urea, 1-methyl-1-(o-tolyl)- is used in the production of polymers and resins. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of Urea, 1-methyl-1-(o-tolyl)- involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active sites of these targets, inhibiting their activity and leading to the desired biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Substituted ureas are a diverse class of compounds where variations in alkyl/aryl groups significantly influence their physical, chemical, and biological properties. Key structural analogs of urea, 1-methyl-1-(o-tolyl)-, include:
1-Ethyl-1-(o-tolyl)urea
- CAS : 20722-63-8
- Molecular Formula : C₁₀H₁₄N₂O
- Molecular Weight : 178.23 g/mol
- Key Differences : Replacement of the methyl group with ethyl increases molecular weight and lipophilicity. This compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) and is stable under recommended storage conditions .
1-Propyl-3-(m-tolyl)urea
- CAS : 13143-27-6
- Molecular Formula : C₁₁H₁₆N₂O
- Molecular Weight : 192.26 g/mol
- Key Differences: The meta-tolyl (3-methylphenyl) substituent introduces steric and electronic variations compared to the ortho-tolyl group. No toxicity data is available, but the extended alkyl chain may enhance hydrophobicity .
Urea, (1,1-dimethylethyl)-
- CAS : 1118-12-3
- Molecular Formula : C₅H₁₂N₂O
- Molecular Weight : 116.16 g/mol
- Key Differences : A branched tert-butyl group replaces aromatic substituents, reducing steric hindrance but increasing volatility. Thermodynamic data (e.g., ΔfusS = 0.41–73.65 J/mol·K) highlight its phase behavior variability .
Physicochemical and Toxicological Properties
A comparative analysis of key properties is summarized below:
Key Findings :
- Substituent Position : Ortho-tolyl groups (e.g., in urea, 1-methyl-1-(o-tolyl)-) may enhance steric effects, influencing binding affinity in biological systems compared to meta-tolyl analogs .
- Toxicity : Ethyl-substituted analogs exhibit acute toxicity (Category 4), suggesting that alkyl chain length and substituent bulk correlate with hazard profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
